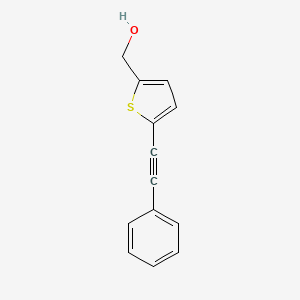
5-(Phenylethynyl)thiophene-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Phenylethynyl)thiophene-2-methanol is an organic compound with the molecular formula C13H10OS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a phenylethynyl group attached to the thiophene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylethynyl)thiophene-2-methanol typically involves the Sonogashira cross-coupling reaction. This reaction couples a phenylacetylene with a halogenated thiophene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Phenylethynyl)thiophene-2-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylethynyl group can be hydrogenated to form a phenylethyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Electrophilic substitution reactions can be facilitated by using reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 5-(Phenylethynyl)thiophene-2-carbaldehyde.
Reduction: Formation of 5-(Phenylethyl)thiophene-2-methanol.
Substitution: Formation of various substituted thiophene derivatives.
Applications De Recherche Scientifique
5-(Phenylethynyl)thiophene-2-methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials, such as organic semiconductors and conductive polymers
Mécanisme D'action
The mechanism of action of 5-(Phenylethynyl)thiophene-2-methanol is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, its structural features may allow it to interact with enzymes or receptors involved in biological processes, leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Phenylethyl)thiophene-2-methanol
- 2-Thiophenemethanol, 5-(2-phenylethynyl)
- 5-(Phenylethynyl)thiophene-2-carbaldehyde
Uniqueness
5-(Phenylethynyl)thiophene-2-methanol is unique due to the presence of both a phenylethynyl group and a hydroxyl group attached to the thiophene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C13H10OS |
|---|---|
Poids moléculaire |
214.28 g/mol |
Nom IUPAC |
[5-(2-phenylethynyl)thiophen-2-yl]methanol |
InChI |
InChI=1S/C13H10OS/c14-10-13-9-8-12(15-13)7-6-11-4-2-1-3-5-11/h1-5,8-9,14H,10H2 |
Clé InChI |
CHABLRKWLJTUAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC=C(S2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


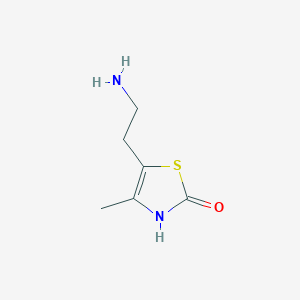


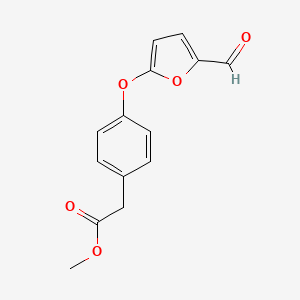
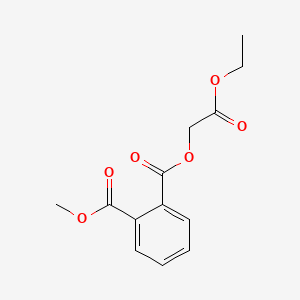
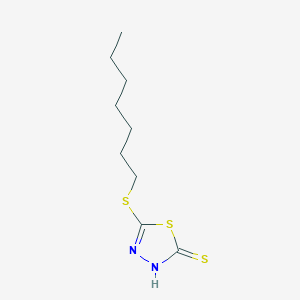
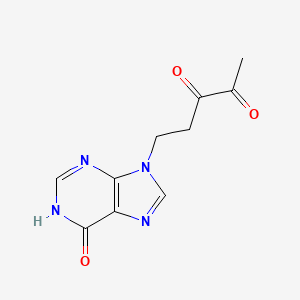
![4-[1-Dimethylamino-3-[2-[2-(3-ethylphenyl)ethyl]phenoxy]propan-2-yl]ox y-4-oxo-butanoic acid hydrochloride](/img/structure/B13789274.png)

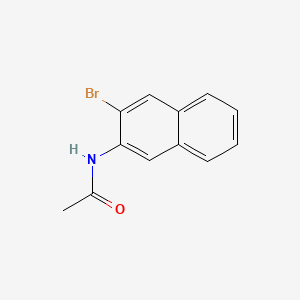
![6-hydroxy-5-[3-[[4-[2-[4-[[1-(2-hydroxy-4-methyl-6-oxo-1H-pyridin-1-ium-3-yl)pyridin-1-ium-3-yl]diazenyl]phenyl]ethyl]phenyl]diazenyl]pyridin-1-ium-1-yl]-4-methyl-1H-pyridin-1-ium-2-one;2-hydroxypropanoate](/img/structure/B13789289.png)
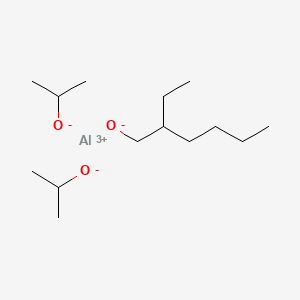

![Tricyclohexyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide](/img/structure/B13789300.png)
